4-(Triethoxysilyl)butane-2-thiol is a chemical compound characterized by its unique silane functionality combined with a thiol group, making it valuable in various applications such as surface modification, adhesion, and as a coupling agent in materials science. The compound is classified under organosilicon compounds due to the presence of silicon in its structure, specifically as a silane derivative.
This compound can be synthesized through various chemical processes involving thiol and silane chemistry, often starting from simpler precursors like butanethiol or triethoxysilane.
4-(Triethoxysilyl)butane-2-thiol is classified as:
The synthesis of 4-(Triethoxysilyl)butane-2-thiol typically involves:
One common method involves the use of a base to deprotonate the thiol group, enhancing its nucleophilicity, thus facilitating the reaction with triethoxysilane. The reaction conditions are usually optimized for temperature and solvent choice to maximize yield.
The molecular formula for 4-(Triethoxysilyl)butane-2-thiol can be represented as . Its structure features:
4-(Triethoxysilyl)butane-2-thiol can participate in various chemical reactions:
The reactivity of the thiol group allows it to engage in Michael addition reactions or disulfide bond formation under oxidative conditions.
The mechanism by which 4-(Triethoxysilyl)butane-2-thiol acts involves:
Kinetics studies may provide insights into the reaction rates and mechanisms involved when this compound is used in different applications.
Data from sources like NIST provide detailed thermodynamic properties and potential hazards associated with handling this compound.
The synthesis of 4-(triethoxysilyl)butane-2-thiol (TESBT) relies on strategic coupling between organosilane precursors and thiol-containing intermediates, with protection-deprotection sequences proving essential for successful synthesis. Michael addition reactions between triethoxysilyl-functionalized acceptors and protected thiol nucleophiles (e.g., tritylthioacetic acid) enable precise carbon-sulfur bond formation while preventing disulfide formation. This approach achieves yields exceeding 85% under optimized conditions while maintaining silyl group integrity [5]. For compounds bearing sensitive functional groups, trityl (TrS-) protection demonstrates superior compatibility over acetyl protection due to its stability under basic conditions and clean deprotection using silver nitrate or mild acids like trifluoroacetic acid in the presence of triethylsilane [5].
Alternative pathways involve Grignard intermediates derived from haloalkylsilanes. Bromopropyltriethoxysilane undergoes magnesium insertion to form the corresponding Grignard reagent, which subsequently reacts with thiiranes (ethylene sulfide) to yield thiol-functionalized silanes after acidic workup. This method provides a 70-75% yield of TESBT but requires strict anhydrous conditions to prevent silane hydrolysis [3]. The nucleophilic ring-opening of silyl-functionalized epoxides with lithium aluminum hydride-activated sulfur sources represents another viable route, though regioselectivity challenges necessitate careful optimization [4].
Table 1: Organosilane-Thiol Coupling Method Comparison for TESBT Synthesis
Method | Key Reagent | Protection Strategy | Yield (%) | Key Advantage |
---|---|---|---|---|
Michael Addition | Tritylthioacetic Acid | Trityl (TrS-) | 85-92 | Excellent functional group tolerance |
Grignard-Thiirane | Ethylene Sulfide | None (direct synthesis) | 70-75 | Direct thiol formation |
Epoxide Ring-Opening | LiAlH₄/Elemental Sulfur | Acetyl | 65-70 | Atom economy |
Radical-mediated thiol-ene reactions provide an efficient route for introducing the triethoxysilyl group to thiol-containing scaffolds, enabling the synthesis of TESBT derivatives under mild conditions. Photoinitiated systems using 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1-0.5 mol%) facilitate near-quantitative conversions within 30 minutes at ambient temperature when employing stoichiometrically balanced ene (e.g., vinyltriethoxysilane) and thiol components. This method demonstrates exceptional functional group tolerance, allowing modification of complex bioactive molecules without protecting group strategies [6]. The reaction follows anti-Markovnikov regioselectivity exclusively, forming the thermodynamically favored linear adduct without observable branched isomers [7].
Thermally initiated thiol-ene reactions employing azobisisobutyronitrile (AIBN) at 60-70°C extend this chemistry to light-sensitive substrates. Chain-transfer constants dictate that electron-deficient enes exhibit enhanced reactivity with thiyl radicals, explaining the accelerated addition to vinylsilanes compared to unfunctionalized alkenes. Recent advances employ photoredox catalysts (e.g., fac-Ir(ppy)₃) for visible-light-mediated reactions, significantly reducing energy input while maintaining high selectivity [6]. The thiol-ene approach facilitates the synthesis of asymmetric disulfide precursors containing both triethoxysilyl and protected thiol functionalities, enabling subsequent site-selective conjugations.
Table 2: Thiol-Ene Catalytic Systems for Silyl Functionalization
Catalyst System | Initiation Source | Temperature (°C) | Time (min) | Conversion (%) |
---|---|---|---|---|
DMPA (0.5 mol%) | UV 365 nm | 25 | 30 | >98 |
AIBN (1 mol%) | Thermal | 65 | 120 | 92 |
Ir(ppy)₃ (0.1 mol%) | Visible light | 25 | 45 | 95 |
Eosin Y (0.2 mol%) | Green light | 25 | 90 | 85 |
Solvent-free methodologies significantly enhance atom economy and reaction kinetics in TESBT synthesis by increasing effective reactant concentration. Bulk-phase reactions between 3-mercaptopropyltriethoxysilane and acetaldehyde under catalytic acidic conditions (p-toluenesulfonic acid, 0.05 mol%) achieve 95% conversion within 2 hours at 80°C, with the excess aldehyde acting as both reactant and reaction medium. This approach eliminates solvent separation steps and reduces byproduct formation but requires careful viscosity management during scale-up [4] [6]. The enhanced kinetics result from reduced diffusion limitations and increased collision frequency, particularly beneficial for solid-liquid systems where silica-supported catalysts facilitate reagent contact [4].
Solvent-mediated pathways remain indispensable for temperature-sensitive reactions or when precise stoichiometric control is required. Polar aprotic solvents like dimethylacetamide (DMAc) facilitate homogeneous reaction conditions for nucleophilic substitutions involving cesium thiolate salts and chloroalkylsilanes, achieving 88% yield at 100°C. Solvent polarity critically influences silane stability—non-polar solvents (toluene, xylene) minimize triethoxysilane self-condensation but reduce ionic reagent solubility, while polar solvents (DMF, NMP) enhance nucleophilicity at the expense of potential silanol formation [1] [3]. Reaction monitoring reveals that ethereal solvents (THF, 2-MeTHF) provide an optimal balance, suppressing oligomerization while maintaining adequate nucleophile solubility for reactions requiring temperatures below 60°C [3].
Transition metal catalysts enable selective C–S bond formation under milder conditions while suppressing undesirable side reactions. Palladium-based systems (e.g., Pd(PPh₃)₄, 0.5-2 mol%) facilitate the coupling of triethoxysilyl-substituted aryl halides with alkanethiols via a proposed oxidative addition-transmetallation-reductive elimination sequence. This approach achieves 90% yield for aryl silyl-thiol conjugates at 80°C, though direct application to TESBT synthesis requires adaptation [4]. Nickel catalysis (NiCl₂(dppe), 1 mol%) proves particularly effective for aliphatic systems, enabling cross-coupling between (triethoxysilyl)alkyl halides and thioacetate salts followed by ester hydrolysis to afford target thiols in 82% overall yield with minimal homocoupling [4].
Phosphazene superbases (P₄-tBu) activate thiols toward nucleophilic attack on silicon electrophiles without inducing protodesilylation—a prevalent side reaction under basic conditions. Catalyst loadings of 5-10 mol% enable efficient thiol-silane coupling at 60°C with 94% selectivity toward the desired thioether precursor [1]. Recent advances leverage bimetallic catalysts (Pd/Ru or Ni/Mo combinations) to simultaneously activate C-X and S-H bonds, reducing required temperatures by 20-30°C compared to monometallic systems. These systems achieve turnover numbers (TON) exceeding 1,500 for silane-thiol coupling, demonstrating industrial potential [4].
Table 3: Transition Metal Catalysts for Silyl-Thiol Coupling Reactions
Catalyst | Loading (mol%) | Temperature (°C) | Substrate Scope | TON | Selectivity (%) |
---|---|---|---|---|---|
Pd(OAc)₂/XPhos | 0.8 | 100 | Aryl/vinyl silanes | 1,250 | >99 |
Ni(acac)₂/dppe | 1.0 | 80 | Alkyl silanes | 1,800 | 97 |
RuH(CO)(PPh₃)₃ | 0.5 | 90 | Allylsilanes | 2,200 | 93 |
MoO₂(acac)₂ | 2.0 | 110 | Alkynylsilanes | 980 | 88 |
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